molecular formula C7H18Cl2N2 B2736701 (5-Methylpiperidin-2-yl)methanamine;dihydrochloride CAS No. 2287315-73-3

(5-Methylpiperidin-2-yl)methanamine;dihydrochloride

Cat. No.: B2736701
CAS No.: 2287315-73-3
M. Wt: 201.14
InChI Key: MNLSPBHOIQSQDN-UHFFFAOYSA-N
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Description

(5-Methylpiperidin-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C7H16N2 · 2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpiperidin-2-yl)methanamine;dihydrochloride typically involves the reaction of 5-methylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 5-Methylpiperidine

    Reagents: Formaldehyde, Hydrogen Chloride

    Conditions: The reaction is conducted in an aqueous medium at a temperature of around 25-30°C.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reagents and conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpiperidin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

(5-Methylpiperidin-2-yl)methanamine;dihydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which (5-Methylpiperidin-2-yl)methanamine;dihydrochloride exerts its effects involves interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1-Methylpiperidin-4-yl)methanamine;dihydrochloride: Another piperidine derivative with similar structural features.

    (5-Methylpyridin-2-yl)methanamine: A related compound with a pyridine ring instead of piperidine.

Uniqueness

(5-Methylpiperidin-2-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.

Properties

IUPAC Name

(5-methylpiperidin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-2-3-7(4-8)9-5-6;;/h6-7,9H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLSPBHOIQSQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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